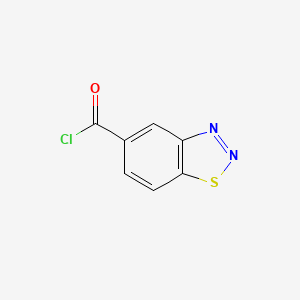

1,2,3-Benzothiadiazole-5-carbonyl chloride

Overview

Description

1,2,3-Benzothiadiazole-5-carbonyl chloride: is an organic compound with the molecular formula C7H3ClN2OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

It is used as a reactant in the preparation of phthalazinones , which are known to inhibit Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .

Mode of Action

Its derivative phthalazinones are known to inhibit parp, thereby preventing the repair of dna damage and leading to cell death .

Biochemical Pathways

The compound is involved in the synthesis of phthalazinones , which affect the DNA Damage Response (DDR) pathway. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks.

Result of Action

Its derivative phthalazinones, by inhibiting parp, can lead to an accumulation of dna damage in cells, potentially causing cell death . This makes them potential therapeutic agents for cancers deficient in Homologous Recombination (HR) dependent DNA Double-Strand Break (DSB) repair pathway .

Biochemical Analysis

Biochemical Properties

1,2,3-Benzothiadiazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to the presence of the carbonyl chloride group, which makes it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds, leading to the modification of these biomolecules’ structures and functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding often results in conformational changes in the biomolecules, affecting their activity and function . Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in reactions that modify metabolic intermediates, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of this compound is crucial for understanding its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3-Benzothiadiazole-5-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 1,2,3-benzothiadiazole-5-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

1,2,3-Benzothiadiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1,2,3-benzothiadiazole-5-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Catalysts: Catalysts like pyridine or triethylamine may be employed to enhance the reaction rate

Major Products:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Scientific Research Applications

1,2,3-Benzothiadiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

- 1,2,3-Benzothiadiazole-4-carbonyl chloride

- 1,2,3-Benzothiadiazole-7-carbonyl chloride

- 2,1,3-Benzothiadiazole-5-carbonyl chloride

Comparison:

1,2,3-Benzothiadiazole-5-carbonyl chloride is unique due to the position of the carbonyl chloride group on the benzothiadiazole ring. This positional difference can significantly influence the compound’s reactivity and the types of derivatives it can form. For example, 1,2,3-benzothiadiazole-4-carbonyl chloride may exhibit different reactivity patterns and form different products compared to the 5-carbonyl chloride derivative .

Biological Activity

1,2,3-Benzothiadiazole-5-carbonyl chloride (BTD-CC) is an organic compound characterized by its heterocyclic structure containing nitrogen and sulfur atoms. Its molecular formula is C7H3ClN2OS, and it is recognized for its reactivity due to the carbonyl chloride functional group. This compound serves as a significant intermediate in organic synthesis and has been explored for various biological activities, particularly in medicinal chemistry and biochemistry.

Target Interactions

this compound primarily acts as a precursor for synthesizing phthalazinones, which are known to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors play a crucial role in cancer therapies by preventing DNA repair in cancer cells, leading to cell death due to accumulated DNA damage.

Biochemical Pathways

The compound interacts with nucleophiles due to the reactive carbonyl chloride group, facilitating the formation of various derivatives such as amides and esters. These reactions are pivotal in modifying biomolecules and studying their functions .

Biological Activities

-

Anticancer Properties

- BTD-CC derivatives exhibit significant anticancer activity through mechanisms involving PARP inhibition. For instance, certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines, including MCF-7 (breast cancer) and U2OS (osteosarcoma) cells .

- A study highlighted that specific BTD-CC analogs demonstrated potent cytotoxic effects with GI50 values as low as 0.69 µM against cancer cells .

-

Antiviral and Antifungal Activities

- Research indicates that BTD-CC derivatives possess antiviral properties, particularly against tobacco mosaic virus (TMV), with curative rates reaching up to 90% in some cases . The incorporation of various functional groups into the benzothiadiazole structure enhances these activities.

- Additionally, certain BTD derivatives have shown antifungal activity, indicating a broad spectrum of potential therapeutic applications .

- Enzyme Inhibition

Case Studies

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of BTD-CC derivatives on MCF-7 cells. The results indicated that compounds derived from BTD-CC exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL, showcasing their potential as effective anticancer agents compared to doxorubicin (IC50 = 3.13 µg/mL) .

Study 2: Antiviral Efficacy Against TMV

Another study focused on the antiviral properties of BTD derivatives against TMV. The compounds displayed varying degrees of curative effects, with one derivative achieving a curative rate of 90.3% at a concentration of 500 µg/mL, significantly outperforming standard antiviral treatments .

Chemical Reactions

This compound can undergo several chemical transformations:

- Nucleophilic Substitution: The carbonyl chloride group allows for nucleophilic attack leading to the formation of amides or esters.

- Hydrolysis: In aqueous conditions, BTD-CC hydrolyzes to form 1,2,3-benzothiadiazole-5-carboxylic acid.

- Condensation Reactions: It can react with amines to form imides or other nitrogen-containing compounds .

Summary of Biological Activities

Properties

IUPAC Name |

1,2,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTUOLSYXVSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370735 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-32-4 | |

| Record name | 1,2,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.